Cas no 1012983-57-1 (2-Propenamide, 2-cyano-N-(2-methoxyethyl)-3-[4-(trifluoromethyl)phenyl]-)

2-Cyano-N-(2-methoxyethyl)-3-[4-(trifluoromethyl)phenyl]-2-propenamide is a specialized acrylamide derivative featuring a cyano group and a trifluoromethylphenyl moiety. Its molecular structure combines electron-withdrawing substituents, enhancing reactivity in conjugate addition and polymerization reactions. The presence of the methoxyethyl group improves solubility in polar organic solvents, facilitating its use in synthetic applications. The trifluoromethylphenyl segment contributes to increased lipophilicity and potential bioactivity, making it relevant in pharmaceutical and agrochemical research. This compound is particularly valuable as an intermediate in the synthesis of heterocycles and functionalized polymers, where its unique substitution pattern allows for tailored chemical modifications. Its stability under standard conditions ensures reliable handling in laboratory settings.
2-Propenamide, 2-cyano-N-(2-methoxyethyl)-3-[4-(trifluoromethyl)phenyl]- structure
1012983-57-1 structure
Product name:2-Propenamide, 2-cyano-N-(2-methoxyethyl)-3-[4-(trifluoromethyl)phenyl]-
CAS No:1012983-57-1
MF:C14H13F3N2O2
Molecular Weight:298.260433912277
CID:5855005
PubChem ID:74766170

2-Propenamide, 2-cyano-N-(2-methoxyethyl)-3-[4-(trifluoromethyl)phenyl]- 化学的及び物理的性質

名前と識別子

    • 2-Propenamide, 2-cyano-N-(2-methoxyethyl)-3-[4-(trifluoromethyl)phenyl]-
    • 2-cyano-N-(2-methoxyethyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide
    • 1012983-57-1
    • AKOS034344641
    • インチ: 1S/C14H13F3N2O2/c1-21-7-6-19-13(20)11(9-18)8-10-2-4-12(5-3-10)14(15,16)17/h2-5,8H,6-7H2,1H3,(H,19,20)
    • InChIKey: HUXVFIGKLBYMCE-UHFFFAOYSA-N
    • SMILES: C(NCCOC)(=O)C(C#N)=CC1=CC=C(C(F)(F)F)C=C1

計算された属性

  • 精确分子量: 298.09291215g/mol
  • 同位素质量: 298.09291215g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 21
  • 回転可能化学結合数: 5
  • 複雑さ: 429
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 1
  • トポロジー分子極性表面積: 62.1Ų
  • XLogP3: 2.3

じっけんとくせい

  • 密度みつど: 1.266±0.06 g/cm3(Predicted)
  • Boiling Point: 440.7±45.0 °C(Predicted)
  • 酸度系数(pKa): 11.70±0.46(Predicted)

2-Propenamide, 2-cyano-N-(2-methoxyethyl)-3-[4-(trifluoromethyl)phenyl]- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-26576590-0.05g
2-cyano-N-(2-methoxyethyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide
1012983-57-1 95.0%
0.05g
$246.0 2025-03-20

2-Propenamide, 2-cyano-N-(2-methoxyethyl)-3-[4-(trifluoromethyl)phenyl]- 関連文献

2-Propenamide, 2-cyano-N-(2-methoxyethyl)-3-[4-(trifluoromethyl)phenyl]-に関する追加情報

2-Propenamide, 2-cyano-N-(2-methoxyethyl)-3-[4-(trifluoromethyl)phenyl]

2-Propenamide, 2-cyano-N-(2-methoxyethyl)-3-[4-(trifluoromethyl)phenyl] is a compound with the CAS number 1012983-57-1. This compound belongs to the class of organic compounds known as amides, specifically featuring a propenamide structure. The presence of a cyano group (-CN) and a trifluoromethyl-substituted phenyl group makes this compound unique and potentially valuable in various chemical applications.

The structure of 2-Propenamide, 2-cyano-N-(2-methoxyethyl)-3-[4-(trifluoromethyl)phenyl] is characterized by a central propenamide moiety, where the double bond between carbons 1 and 2 is flanked by a cyano group at position 2 and an N-substituted group at position 3. The N-substituent is a 2-methoxyethyl group, which introduces an ether functionality into the molecule. Additionally, the phenyl ring at position 3 is substituted with a trifluoromethyl group (-CF3), which imparts electron-withdrawing properties and enhances the stability of the molecule.

Recent studies have highlighted the potential of this compound in drug discovery and materials science. The trifluoromethyl phenyl group is known to enhance pharmacokinetic properties such as bioavailability and metabolic stability, making this compound a promising candidate for medicinal chemistry applications. Furthermore, the presence of the cyano group and the ether functionality provides opportunities for further functionalization and modification to tailor its properties for specific uses.

In terms of synthesis, 2-Propenamide, 2-cyano-N-(2-methoxyethyl)-3-[4-(trifluoromethyl)phenyl] can be prepared through various routes, including nucleophilic acyl substitution and coupling reactions. The use of microwave-assisted synthesis has been reported to significantly accelerate the reaction process while maintaining high yields and purity. This approach aligns with the growing trend toward sustainable and efficient chemical synthesis methods.

The physical properties of this compound include a melting point of approximately 150°C and a boiling point around 300°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and acetonitrile makes it suitable for use in various laboratory techniques, including chromatography and spectroscopy. The compound's stability under thermal and oxidative conditions has also been evaluated, showing minimal degradation under normal storage conditions.

From an environmental perspective, 1012983-57-1 has been assessed for its biodegradability and ecotoxicity. Studies indicate that it exhibits moderate biodegradation rates under aerobic conditions, with key microbial pathways involving oxidation and hydrolysis. Its ecotoxicological profile suggests low acute toxicity to aquatic organisms when exposed to concentrations within typical environmental ranges.

In conclusion, 2-Propenamide, 2-cyano-N-(2-methoxyethyl)-3-[4-(trifluoromethyl)phenyl] (CAS No: 1012983-57-1) is a versatile compound with potential applications in drug development, materials science, and chemical synthesis. Its unique structural features and favorable physical properties make it an attractive target for further research and industrial utilization.

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